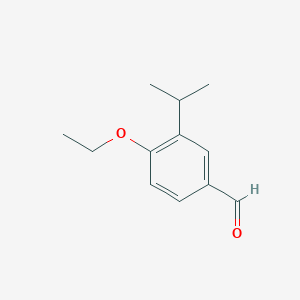

4-Ethoxy-3-isopropylbenzaldehyde

Description

BenchChem offers high-quality 4-Ethoxy-3-isopropylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-isopropylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZGHUKLYCIHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-isopropylbenzaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-ethoxy-3-isopropylbenzaldehyde, a substituted benzaldehyde with potential applications in the pharmaceutical and flavor industries. This document explores two primary retrosynthetic approaches, detailing the underlying chemical principles, key reaction mechanisms, and providing exemplary laboratory protocols. The synthesis of the crucial intermediate, 3-isopropyl-4-hydroxybenzaldehyde, is also discussed. This guide is intended to serve as a valuable resource for chemists and researchers engaged in the synthesis of complex aromatic aldehydes.

Introduction and Retrosynthetic Analysis

4-Ethoxy-3-isopropylbenzaldehyde is an aromatic aldehyde characterized by the presence of an ethoxy and an isopropyl group on the benzene ring. Its synthesis can be approached through several strategic disconnections. The two most logical retrosynthetic pathways involve either the formation of the ether linkage as a final step or the introduction of the formyl group onto a pre-existing alkoxy-substituted aromatic ring.

Retrosynthetic Pathway A: This approach focuses on the late-stage formation of the ether bond via a Williamson ether synthesis. The key disconnection is at the ethoxy group, leading back to the precursor 3-isopropyl-4-hydroxybenzaldehyde.

Retrosynthetic Pathway B: This alternative strategy involves the formylation of an appropriately substituted benzene ring, 1-ethoxy-2-isopropylbenzene. This pathway relies on electrophilic aromatic substitution to introduce the aldehyde functionality.

Caption: Retrosynthetic analysis of 4-Ethoxy-3-isopropylbenzaldehyde.

This guide will first detail the synthesis of the common precursor, 3-isopropyl-4-hydroxybenzaldehyde, and then elaborate on the two primary synthetic routes to the target molecule.

Synthesis of the Key Intermediate: 3-Isopropyl-4-hydroxybenzaldehyde

The synthesis of 3-isopropyl-4-hydroxybenzaldehyde is a critical first step for Pathway A. A common method for its preparation is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenolic substrate.

Reimer-Tiemann Reaction of 2-Isopropylphenol

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reaction proceeds through the formation of a dichlorocarbene intermediate.

Mechanism:

-

Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., sodium hydroxide) to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.

-

Electrophilic Attack: The phenoxide ion, formed by the deprotonation of 2-isopropylphenol, attacks the electron-deficient dichlorocarbene. The electron-donating nature of the hydroxyl and isopropyl groups directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the isopropyl group, formylation at the para position is favored.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the aldehyde.

Caption: Mechanism of the Reimer-Tiemann reaction for the synthesis of 3-Isopropyl-4-hydroxybenzaldehyde.

Experimental Protocol (Exemplary):

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-isopropylphenol in an excess of aqueous sodium hydroxide.

-

Heat the solution to 60-70 °C.

-

Slowly add chloroform to the reaction mixture with vigorous stirring over a period of 2-3 hours.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.

-

Cool the reaction mixture and acidify with dilute sulfuric acid.

-

The product, 3-isopropyl-4-hydroxybenzaldehyde, can be isolated by steam distillation or solvent extraction followed by purification via column chromatography or recrystallization.

Synthetic Pathway A: Williamson Ether Synthesis

This pathway utilizes the synthesized 3-isopropyl-4-hydroxybenzaldehyde and converts it to the target molecule through a Williamson ether synthesis.[3][4] This reaction is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6]

Ethylation of 3-Isopropyl-4-hydroxybenzaldehyde

Mechanism: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[4]

-

Deprotonation: The phenolic hydroxyl group of 3-isopropyl-4-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.[3]

-

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide, ethyl bromide), displacing the halide and forming the ether linkage. The use of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination reactions.[7]

Caption: Williamson Ether Synthesis for the ethylation of 3-Isopropyl-4-hydroxybenzaldehyde.

Experimental Protocol (Exemplary):

-

To a solution of 3-isopropyl-4-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or acetonitrile, add a slight excess of a base like anhydrous potassium carbonate.

-

Add a stoichiometric amount or a slight excess of an ethylating agent, such as ethyl iodide or diethyl sulfate.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents facilitate the SN2 reaction. |

| Base | K₂CO₃, NaH, NaOH | To deprotonate the phenol; strength can be adjusted based on reactivity.[3] |

| Ethylating Agent | Ethyl iodide, Ethyl bromide | Good leaving groups are essential for the SN2 reaction. |

| Temperature | Reflux | To ensure a reasonable reaction rate. |

| Reaction Time | 2-24 hours | Monitored by TLC for completion. |

Synthetic Pathway B: Formylation of 1-Ethoxy-2-isopropylbenzene

This alternative route first establishes the ethoxy and isopropyl substituents on the benzene ring, followed by the introduction of the formyl group.

Synthesis of 1-Ethoxy-2-isopropylbenzene

This precursor can be synthesized from 2-isopropylphenol via a Williamson ether synthesis, as described in section 3.1, using 2-isopropylphenol as the starting material.

Formylation Reactions

Several methods exist for the formylation of activated aromatic rings. The choice of method depends on the desired regioselectivity and the reactivity of the substrate.

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[8][9]

Mechanism:

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich 1-ethoxy-2-isopropylbenzene attacks the Vilsmeier reagent. The ethoxy and isopropyl groups are ortho-, para-directing. The para position to the ethoxy group is the most likely site of attack due to steric hindrance at the ortho positions.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.[1]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol (Exemplary):

-

In a flame-dried flask under an inert atmosphere, cool a solution of DMF to 0 °C.

-

Slowly add POCl₃ dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add 1-ethoxy-2-isopropylbenzene to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it.

-

Purify the product by distillation or column chromatography.

The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to some activated aromatic ethers.[2] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10]

Mechanism: The reaction proceeds through the formation of an iminium ion from HMTA, which acts as the electrophile. The reaction with 1-ethoxy-2-isopropylbenzene would be expected to yield the para-substituted aldehyde.

The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[11][12] This method is effective for electron-rich aromatic compounds.[13]

Mechanism: The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species that is attacked by the aromatic ring. Subsequent hydrolysis yields the aldehyde.

Table 2: Comparison of Formylation Methods

| Reaction | Reagents | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Mild conditions, good for electron-rich aromatics.[8] |

| Duff Reaction | Hexamethylenetetramine, acid | Primarily for phenols, can work for activated ethers.[2] |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Effective for electron-rich aromatics, uses a potent carcinogen.[13] |

Purification and Characterization

The final product, 4-ethoxy-3-isopropylbenzaldehyde, should be purified to a high degree of purity, especially for pharmaceutical applications.

-

Purification: Distillation under reduced pressure is a suitable method for purification. Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch (~1690 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Conclusion

The synthesis of 4-ethoxy-3-isopropylbenzaldehyde can be effectively achieved through two primary synthetic strategies. Pathway A, involving the Williamson ether synthesis of 3-isopropyl-4-hydroxybenzaldehyde, is a robust and straightforward approach. Pathway B, which relies on the formylation of 1-ethoxy-2-isopropylbenzene, offers several alternative methods for introducing the aldehyde group, with the Vilsmeier-Haack reaction being a particularly mild and effective option. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable compound.

References

- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.

-

O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis). (n.d.). Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link] (A specific deep link was not available, but the resource is from the university's chemistry department materials).

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Duff Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

-

SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 12. synarchive.com [synarchive.com]

- 13. benchchem.com [benchchem.com]

Technical Monograph: 4-Ethoxy-3-isopropylbenzaldehyde

The following is an in-depth technical guide regarding the chemical entity 4-Ethoxy-3-isopropylbenzaldehyde .

CAS Registry Number: 883537-58-4 Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1]

Executive Summary & Compound Identity

4-Ethoxy-3-isopropylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and advanced agrochemicals. It functions as a lipophilic building block, introducing a steric bulk (isopropyl group) and an alkoxy handle (ethoxy group) that modulate the bioavailability and metabolic stability of target scaffolds.

Structurally, it is derived from the vanillin or cuminaldehyde class of compounds but possesses a distinct substitution pattern that prevents common metabolic clearance issues associated with unsubstituted phenols.

Physicochemical Profile

| Property | Specification |

| CAS Number | 883537-58-4 |

| IUPAC Name | 4-ethoxy-3-(propan-2-yl)benzaldehyde |

| Appearance | Pale yellow to colorless oil or low-melting solid |

| Boiling Point | ~280°C (Predicted) |

| LogP | ~3.2 (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Strategic Synthesis Protocol

The synthesis of 4-Ethoxy-3-isopropylbenzaldehyde is not typically achieved via direct functionalization of benzaldehyde due to regioselectivity challenges. The most robust, self-validating route utilizes 2-isopropylphenol as the starting material, leveraging its ortho-blocking group to direct formylation to the para-position, followed by O-alkylation.

reaction Pathway Visualization

The following diagram illustrates the critical chemical transformations required to access the target moiety with high regiocontrol.

Figure 1: Step-wise synthetic route ensuring regiochemical integrity from 2-isopropylphenol.

Detailed Methodology

Phase 1: Synthesis of the Precursor (4-Hydroxy-3-isopropylbenzaldehyde)

Note: This intermediate may be commercially available, but in-house synthesis ensures purity.

-

Reagents: 2-Isopropylphenol (1.0 eq), Hexamethylenetetramine (HMTA, 2.0 eq), Trifluoroacetic acid (TFA).

-

Procedure (Duff Reaction Variant):

-

Dissolve 2-isopropylphenol in TFA under inert atmosphere (N₂).

-

Add HMTA portion-wise to control exotherm.

-

Reflux for 12–16 hours. The ortho-isopropyl group sterically hinders the ortho-position, directing formylation almost exclusively to the para-position.

-

Quench: Hydrolyze the imine intermediate with 4N HCl.

-

Validation: ¹H NMR must show a singlet aldehyde peak at ~9.8 ppm and a broad phenol singlet.

-

Phase 2: O-Ethylation (The Target Synthesis)

This step locks the phenolic oxygen, increasing lipophilicity and preventing quinone formation.

-

Reagents:

-

Precursor: 4-Hydroxy-3-isopropylbenzaldehyde (1.0 eq)

-

Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq) or Diethyl Sulfate.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous.

-

Solvent: DMF (Dimethylformamide) or Acetone (reflux).

-

-

Protocol:

-

Charge a round-bottom flask with the precursor and anhydrous K₂CO₃ in DMF. Stir for 30 minutes at room temperature to generate the phenoxide anion. Observation: Color shift to bright yellow/orange indicates anion formation.

-

Add Iodoethane dropwise via syringe.

-

Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (low R_f) should disappear, replaced by a higher R_f product spot.

-

-

Workup (Self-Validating):

-

Dilute reaction mixture with water and extract with Ethyl Acetate (x3).

-

Wash organic layer with 1M NaOH. Crucial Step: This removes any unreacted phenolic precursor (which dissolves in base), ensuring the organic layer contains only the neutral ether product.

-

Dry over MgSO₄ and concentrate in vacuo.[2]

-

Analytical Validation (QC Standards)

To ensure the identity of CAS 883537-58-4, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 9.85 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |

| 7.70 – 7.65 | Doublet (d) | 1H | Ar-H (C2) | Ortho to CHO, meta to OEt. Deshielded by CHO. |

| 7.64 – 7.60 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Coupling with C5 proton. |

| 6.95 | Doublet (d) | 1H | Ar-H (C5) | Ortho to OEt; shielded by electron-donating ethoxy group. |

| 4.15 | Quartet (q) | 2H | -OCH₂- | Methylene of ethoxy group; deshielded by oxygen. |

| 3.35 | Septet (sep) | 1H | -CH(CH₃)₂ | Methine of isopropyl group. |

| 1.45 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl of ethoxy group. |

| 1.25 | Doublet (d) | 6H | -CH(CH₃)₂ | Gem-dimethyls of isopropyl group. |

Infrared Spectroscopy (FT-IR)[4]

-

1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

2700–2800 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Application Logic & Handling

Storage & Stability

Aldehydes are prone to autoxidation to carboxylic acids (in this case, 4-ethoxy-3-isopropylbenzoic acid).

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Re-purification: If the aldehyde peak (9.85 ppm) diminishes and a broad OH peak appears >10 ppm (carboxylic acid), purify via bisulfite adduct formation or silica chromatography.

Workflow Logic Diagram

The following Graphviz diagram details the decision matrix for handling and purification.

Figure 2: Quality control decision matrix for handling sensitive aldehyde intermediates.

References

- Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1.

- Lawrence, N. J. (2004). Aldehydes and Ketones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (Reference for aldehyde stability and synthesis).

Sources

Technical Guide: Stability and Storage of 4-Ethoxy-3-isopropylbenzaldehyde

The following technical guide details the stability profile, storage mandates, and handling protocols for 4-Ethoxy-3-isopropylbenzaldehyde , a specialized intermediate used in pharmaceutical and agrochemical synthesis.

Executive Summary

4-Ethoxy-3-isopropylbenzaldehyde (CAS: Varies by synthesis/supplier; refer to specific batch CoA) is a sensitive aromatic aldehyde. Its structural integrity is compromised primarily by radical-mediated autoxidation , converting the active aldehyde into its corresponding benzoic acid derivative (4-ethoxy-3-isopropylbenzoic acid).

Critical Storage Parameters:

| Parameter | Specification | Reason |

|---|---|---|

| Temperature | 2°C to 8°C (Refrigerated) | Retards radical propagation rates. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Eliminates atmospheric oxygen, the primary oxidant. |

| Container | Amber Glass with Teflon-lined cap | Prevents UV-initiated radical formation and leaching. |

| Shelf Life | 12 Months (under optimal conditions) | Degradation accelerates exponentially after induction period. |

Chemical Identity & Physical Properties

Understanding the physical state is prerequisite to proper handling. Based on structural analogs (e.g., Cuminaldehyde, 4-Ethoxybenzaldehyde), this compound exhibits the following properties:

-

IUPAC Name: 4-Ethoxy-3-(propan-2-yl)benzaldehyde

-

Molecular Formula: C

H -

Molecular Weight: 192.25 g/mol

-

Physical State: Viscous liquid or low-melting solid (Melting Point estimated < 40°C).

-

Boiling Point: ~235.5°C (at 760 mmHg) [1].[1]

-

Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); insoluble in water.

Stability Profile: The Autoxidation Mechanism

The primary failure mode for 4-Ethoxy-3-isopropylbenzaldehyde is autoxidation . This is not a simple reaction but a radical chain process accelerated by light and heat. The ethoxy group (electron-donating) at the para position activates the aromatic ring, potentially stabilizing the intermediate acyl radical and making the molecule highly susceptible to oxygen attack.

Mechanism of Degradation

Exposure to air leads to the formation of a peracid intermediate, which then reacts with another molecule of aldehyde to form two molecules of carboxylic acid. This results in a "crusting" of white solid (acid) in the liquid aldehyde.

Figure 1: Radical-mediated autoxidation pathway of benzaldehyde derivatives. The reaction is autocatalytic; once started, it accelerates.

Storage and Handling Protocols

To maintain purity >98%, the following "Self-Validating" storage workflow must be implemented.

The "Inert-Chill-Dark" Protocol

-

Receipt & Inspection: Upon receipt, visually inspect for white precipitates (benzoic acid). If present, purification (Section 5) is required before storage.

-

Aliquot Strategy: Do not store in a single large vessel if repeated access is required. Aliquot into single-use amber vials to minimize headspace exposure.

-

Inert Gas Blanketing:

-

Argon is superior to Nitrogen as it is heavier than air and forms a more stable blanket over the liquid surface.

-

Procedure: Insert a long needle connected to an Argon line into the vial, hovering just above the liquid surface. Purge for 30-60 seconds before sealing.

-

-

Sealing: Use caps with PTFE (Teflon) liners . Rubber septa can leach plasticizers into organic aldehydes over time. Parafilm is insufficient for long-term oxidation protection.

-

Temperature: Store at 2-8°C . Freezing (-20°C) is acceptable but may cause phase separation or crystallization; ensure full thawing and vortexing before use.

Handling Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for handling sensitive aldehyde reagents.

Quality Control & Troubleshooting

Because oxidation is common, researchers must validate reagent quality before critical experiments.

Detection of Oxidation

-

Visual: Appearance of white crystals suspended in the liquid or a "crust" on the cap threads.

-

H-NMR: Look for the disappearance of the aldehyde proton (~9.8-10.0 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm).

-

GC-MS: Benzoic acid derivatives often tail or require derivatization; a shift in retention time will be observed.

Purification of Oxidized Material

If the compound has partially oxidized (contains <10% acid), it can be rescued:

-

Dissolution: Dissolve the crude material in Diethyl Ether or Dichloromethane.

-

Base Wash: Wash with 10% aqueous NaHCO

(Sodium Bicarbonate). The benzoic acid impurity will convert to the water-soluble sodium benzoate salt. -

Extraction: Separate the organic layer (containing the aldehyde).[2][3]

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Distillation: For high purity, vacuum distillation is recommended (BP ~235°C at atm, significantly lower under vacuum) [1].

Safety Information (E-E-A-T)

While specific SDS data for this exact isomer is limited, data from Cuminaldehyde (4-isopropylbenzaldehyde) and 4-Ethoxybenzaldehyde serves as a reliable proxy [2, 3].

-

GHS Classification:

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Flash Point: >93°C (Combustible liquid).

References

-

Cleanchem Laboratories LLP. (2025).[5] Product Specification: 3-isopropyl-4-ethoxybenzaldehyde. Retrieved from .

-

Sigma-Aldrich. (2025). Safety Data Sheet: Cuminaldehyde (4-Isopropylbenzaldehyde). Retrieved from .

-

PubChem. (2025).[4] Compound Summary: 4-Ethoxy-3-methoxybenzaldehyde (Structural Analog). Retrieved from .

-

BenchChem. (2025). Guide to Preventing Oxidation of Benzaldehyde Derivatives. Retrieved from .

Sources

- 1. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]

- 2. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-isopropyl-1-methoxybenzene at 5003.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]

The Alchemist's Easel: A Technical Guide to the Synthesis of Novel Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted benzaldehydes are fundamental pillars in the edifice of modern organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their inherent reactivity, centered on the electrophilic aldehyde functional group, coupled with the diverse electronic landscapes afforded by aromatic substitution, renders them indispensable synthons. This in-depth technical guide navigates the rich and evolving landscape of benzaldehyde derivative synthesis. We move beyond a mere cataloging of reactions to provide a critical examination of both classical and contemporary methodologies. This guide is structured to empower the practicing scientist with not only robust protocols but also the strategic rationale to select the most efficacious synthetic route for a given molecular target. We will explore the nuances of electrophilic aromatic substitution, delve into the utility of organometallic reagents, and touch upon the forefront of C-H activation strategies. Each section is underpinned by detailed experimental procedures, comparative data analysis, and mechanistic insights, ensuring a holistic understanding translatable to the modern research and development laboratory.

Introduction: The Enduring Significance of the Formyl Group on an Aromatic Scaffold

The journey of benzaldehyde, from its initial isolation from bitter almonds to its current status as a cornerstone of chemical synthesis, mirrors the advancement of organic chemistry itself.[1] The introduction of a formyl group onto an aromatic ring is a transformative step, unlocking a plethora of subsequent chemical manipulations. The aldehyde can undergo nucleophilic attack, oxidation, reduction, and a variety of condensation reactions, making it a gateway to a vast chemical space.[1]

The strategic placement of various substituents on the benzaldehyde scaffold allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is the very essence of modern drug design and materials science. For instance, electron-donating groups can enhance the nucleophilicity of the aromatic ring, while electron-withdrawing groups can influence the reactivity of the aldehyde and the overall biological activity of the molecule. This guide will provide the synthetic tools necessary to architect these molecular masterpieces.

Classical Formylation Strategies: The Bedrock of Benzaldehyde Synthesis

For over a century, a set of named reactions has formed the classical repertoire for the synthesis of benzaldehyde derivatives. While sometimes perceived as dated, these methods often offer reliable and scalable routes to a wide range of aromatic aldehydes. Understanding their mechanisms, scope, and limitations is crucial for any synthetic chemist.

Electrophilic Aromatic Substitution: Direct Introduction of the Formyl Group

The direct formylation of aromatic rings via electrophilic aromatic substitution remains a widely practiced approach, particularly for electron-rich arenes.

The Gattermann-Koch reaction is a powerful method for the formylation of simple aromatic hydrocarbons like benzene and toluene.[2] It employs a high-pressure mixture of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride with a cuprous chloride co-catalyst.[3][4] The reactive electrophile is believed to be the formyl cation, [HCO]+.[5]

Causality Behind Experimental Choices: The high pressure is necessary to increase the concentration of carbon monoxide in the reaction mixture. The combination of a strong Lewis acid (AlCl₃) and a co-catalyst (CuCl) is crucial for the in-situ generation of the highly reactive formyl cation from CO and HCl. The reaction is generally limited to non-activated or weakly activated aromatic rings and is not suitable for phenols or anilines due to potential side reactions.[5]

Simplified mechanism of the Gattermann-Koch Reaction.

Experimental Protocol: Gattermann-Koch Synthesis of p-Tolualdehyde

-

Reaction Setup: A high-pressure autoclave equipped with a stirrer is charged with anhydrous aluminum chloride (1.0 mol) and cuprous chloride (0.1 mol) suspended in anhydrous toluene (500 mL).

-

Gassing: The vessel is cooled to 10-15 °C, and a stream of dry hydrogen chloride gas is passed through the suspension until saturation. Carbon monoxide is then introduced to a pressure of 50-60 atm.

-

Reaction: The mixture is stirred at 30-40 °C for 4-6 hours.

-

Workup: After cooling and releasing the pressure, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled to yield p-tolualdehyde.

| Substrate | Product | Yield (%) | Reference |

| Benzene | Benzaldehyde | ~90 | [2] |

| Toluene | p-Tolualdehyde | ~85 | [6] |

| Xylene | 2,4-Dimethylbenzaldehyde | ~80 | [7] |

Table 1. Representative Yields for the Gattermann-Koch Reaction.

The Vilsmeier-Haack reaction is a milder alternative for the formylation of electron-rich aromatic compounds, including phenols, anilines, and heterocycles.[8][9] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The electrophilic species is a chloroiminium ion.[10]

Causality Behind Experimental Choices: The choice of DMF and POCl₃ is a classic combination that generates the Vilsmeier reagent efficiently under relatively mild conditions. The reaction's success hinges on the nucleophilicity of the aromatic substrate. Highly activated rings react readily, while less activated ones may require higher temperatures or fail to react. The aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde.[10]

General experimental workflow for the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (1.1 equivalents) dropwise with stirring over 30 minutes.

-

Reaction: To the prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1 equivalent) in a minimal amount of dry solvent dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until it is alkaline.

-

Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

| Substrate | Product | Yield (%) | Reference |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | >90 | [11] |

| Pyrrole | Pyrrole-2-carboxaldehyde | ~85 | [11] |

| Indole | Indole-3-carboxaldehyde | ~95 | [12] |

Table 2. Representative Yields for the Vilsmeier-Haack Reaction.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a strong basic solution.[13] The reaction proceeds through the formation of a dichlorocarbene intermediate.[14] While it is a valuable method for synthesizing salicylaldehydes, it often suffers from moderate yields and the formation of para-isomers.[14][15]

Causality Behind Experimental Choices: The strong base is essential for both the deprotonation of phenol to the more nucleophilic phenoxide and the generation of dichlorocarbene from chloroform. The ortho-selectivity is attributed to the coordination of the dichlorocarbene to the phenoxide oxygen atom. The reaction is often performed in a two-phase system due to the poor solubility of chloroform in aqueous base, necessitating vigorous stirring or the use of a phase-transfer catalyst.[16]

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

-

Reaction: Heat the solution to 60-70 °C and add chloroform (1.5 equivalents) dropwise with vigorous stirring over 1-2 hours. Continue heating and stirring for an additional 2-3 hours.

-

Workup: After cooling, acidify the reaction mixture with dilute sulfuric acid.

-

Purification: Steam distill the mixture to isolate the salicylaldehyde. The ortho-isomer is more volatile due to intramolecular hydrogen bonding. The distillate can be extracted with an organic solvent, dried, and further purified by distillation.

| Phenol Derivative | Major Product | Yield (%) | Reference |

| Phenol | Salicylaldehyde | 40-50 | [15] |

| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 30-40 | [17] |

| Guaiacol | Vanillin | 20-30 | [18] |

Table 3. Representative Yields for the Reimer-Tiemann Reaction.

The Duff reaction provides another route to ortho-hydroxybenzaldehydes from phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[19][20] This reaction is particularly effective for highly activated phenols.[17]

Causality Behind Experimental Choices: Hexamine serves as the source of the formyl group, which is delivered to the aromatic ring via an electrophilic iminium ion intermediate. The acidic medium is necessary to protonate hexamine and initiate the reaction. The reaction generally shows a strong preference for ortho-formylation.[21]

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

-

Reaction Setup: In a flask, dissolve 2,6-di-tert-butylphenol (1 equivalent) and hexamethylenetetramine (1.2 equivalents) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux (around 118 °C) for 4-6 hours.

-

Workup: Cool the reaction mixture and pour it into a mixture of ice and water. The product often precipitates and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

| Phenol Derivative | Product | Yield (%) | Reference |

| Phenol | Salicylaldehyde | 15-20 | [17] |

| 2,6-Dimethylphenol | 3,5-Dimethyl-2-hydroxybenzaldehyde | ~70 | [7] |

| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | ~60 | [19] |

Table 4. Representative Yields for the Duff Reaction.

Formylation via Oxidation of Benzylic Precursors

An alternative to direct formylation is the oxidation of more readily available benzylic precursors.

The Sommelet reaction converts benzyl halides to the corresponding benzaldehydes using hexamethylenetetramine followed by hydrolysis.[22][23] This method is advantageous as it avoids over-oxidation to the carboxylic acid.[22]

Causality Behind Experimental Choices: The reaction proceeds through the formation of a quaternary ammonium salt between the benzyl halide and hexamine.[24][25] Subsequent hydrolysis of this salt under aqueous conditions leads to the aldehyde. The reaction is generally efficient for primary benzylic halides and tolerates a range of functional groups.[22]

Experimental Protocol: Synthesis of p-Nitrobenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzyl bromide (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in 50% aqueous acetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Workup: Cool the reaction mixture and add water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure p-nitrobenzaldehyde.

| Benzyl Halide | Product | Yield (%) | Reference |

| Benzyl chloride | Benzaldehyde | 70-80 | [22] |

| p-Chlorobenzyl chloride | p-Chlorobenzaldehyde | ~75 | [26] |

| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | ~60 | [23] |

Table 5. Representative Yields for the Sommelet Reaction.

Modern Synthetic Methodologies: Expanding the Synthetic Toolkit

While classical methods remain valuable, modern organic synthesis has introduced a range of more versatile, efficient, and selective techniques for preparing benzaldehyde derivatives.

Organometallic Approaches: Precision and Versatility

The use of organometallic reagents, such as Grignard and organolithium reagents, provides a powerful and highly versatile platform for the synthesis of a wide array of substituted benzaldehydes. These methods typically involve the reaction of the organometallic species with a formylating agent.

Causality Behind Experimental Choices: Organometallic reagents act as strong nucleophiles, readily attacking electrophilic formylating agents like N,N-dimethylformamide (DMF). The choice of the organometallic reagent (Grignard vs. organolithium) can depend on the desired reactivity and the presence of other functional groups. The reaction is typically carried out under anhydrous conditions to prevent quenching of the highly reactive organometallic species.

General scheme for benzaldehyde synthesis via organometallic reagents.

Experimental Protocol: Synthesis of p-Tolualdehyde using a Grignard Reagent

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a solution of p-bromotoluene (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until most of the magnesium has reacted.

-

Reaction: Cool the Grignard reagent to 0 °C and add a solution of anhydrous DMF (1.2 equivalents) in diethyl ether dropwise. Stir the mixture at room temperature for 1-2 hours.

-

Workup: Pour the reaction mixture into a mixture of ice and dilute sulfuric acid.

-

Purification: Separate the ether layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude product can be purified by vacuum distillation.

| Organometallic Reagent | Formylating Agent | Product | Yield (%) |

| Phenylmagnesium bromide | DMF | Benzaldehyde | 70-80 |

| 4-Methoxyphenylmagnesium bromide | DMF | 4-Anisaldehyde | ~75 |

| 2-Thienyllithium | DMF | Thiophene-2-carboxaldehyde | ~80 |

Table 6. Representative Yields for Organometallic-Based Syntheses.

Purification and Characterization: Ensuring Purity and Confirming Structure

The successful synthesis of a novel benzaldehyde derivative is contingent upon its effective purification and unambiguous characterization.

Purification Techniques

-

Distillation: For liquid benzaldehydes, vacuum distillation is a common and effective method for purification, especially for removing non-volatile impurities.[27]

-

Recrystallization: Solid benzaldehyde derivatives can be purified by recrystallization from an appropriate solvent system.

-

Column Chromatography: Silica gel column chromatography is a versatile technique for separating benzaldehyde derivatives from reaction byproducts.[27] A common eluent system is a mixture of hexane and ethyl acetate.[28]

-

Bisulfite Adduct Formation: Aldehydes can be selectively removed from a reaction mixture by forming a water-soluble bisulfite adduct. This can be a useful technique for separating non-aldehydic products. The aldehyde can often be regenerated by treatment with acid or base.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). Aromatic protons will show characteristic splitting patterns in the aromatic region (δ 7-8.5 ppm).[29]

-

¹³C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-200 ppm.[30][31]

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is typically observed in the region of 1680-1715 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.

Applications in Research and Industry: The Impact of Benzaldehyde Derivatives

The synthetic accessibility and versatile reactivity of benzaldehyde derivatives have positioned them as crucial building blocks in numerous scientific and industrial domains.

-

Pharmaceuticals: Substituted benzaldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticonvulsants, antihypertensives, and anti-inflammatory agents.[1][32] The formyl group provides a handle for constructing more complex molecular architectures.

-

Agrochemicals: Many herbicides, fungicides, and insecticides are derived from benzaldehyde precursors.[1][33][34] The specific substitution pattern on the aromatic ring is critical for the biological activity of these compounds.

-

Fragrance and Flavor Industry: Benzaldehyde itself possesses a characteristic almond-like aroma and is a key component in many fragrances and flavorings.[35][36][37] Its derivatives contribute to a wide spectrum of scents and tastes.

Conclusion and Future Outlook

The synthesis of novel benzaldehyde derivatives remains a vibrant and essential area of organic chemistry. While classical named reactions continue to be workhorses in the field, modern methodologies, particularly those involving organometallic reagents and emerging C-H activation strategies, offer unprecedented levels of precision and efficiency. The ongoing development of more sustainable and atom-economical synthetic routes will undoubtedly further expand the synthetic chemist's toolkit. As our understanding of the intricate relationship between molecular structure and function deepens, the demand for novel and diverse benzaldehyde derivatives will only continue to grow, ensuring their central role in the advancement of science and technology.

References

-

Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. (2024, April 9). [Source Platform]. Retrieved from [Link]

-

Sommelet reaction. (n.d.). In Grokipedia. Retrieved from [Link]

-

NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY. (2023, April 19). TECHVINA. Retrieved from [Link]

-

Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. doi: 10.1002/mrc.1851

-

What are the uses of benzaldehyde in the pharmaceutical industry? (2025, June 30). [Source Platform]. Retrieved from [Link]

- Di Salvo, F., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1933-1939. doi: 10.1021/acsomega.8b03141

- van der Heijden, G. C. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. doi: 10.1021/acs.orglett.9b01274

-

Major Uses of Benzaldehyde. (2022, July 14). Medium. Retrieved from [Link]

-

Industrial Applications of Benzaldehyde: Beyond Flavor and Fragrance. (2026, February 14). Ningbo Inno Pharmchem Co., Ltd.. Retrieved from [Link]

- Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press.

- Gattermann-Koch Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 205-206). Cambridge University Press.

-

Duff Reaction. (n.d.). In SynArchive. Retrieved from [Link]

- An Aroma Chemical Profile: Benzaldehyde. (1995, May/June). Perfumer & Flavorist, 20, 56-58.

-

Reimer-Tiemann Reaction. (2026, February 6). Master Organic Chemistry. Retrieved from [Link]

-

Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]

-

Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu. Retrieved from [Link]

- Wynberg, H., & Meijer, E. W. (2011). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. doi: 10.1002/0471264180.or028.01

-

Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Sommelet Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 387-388). Cambridge University Press.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2017). Oriental Journal of Chemistry, 33(4), 2053-2060.

-

Benzaldehyde – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Sommelet reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197-217. doi: 10.1002/0471264180.or008.04

-

Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Reimer–Tiemann reaction. (2020, June 28). In Wikipedia. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Zinad, D. S., et al. (2024).

-

Gattermann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Benzaldehyde | Applications in Agriculture and Other Industries. (n.d.). [Source Platform]. Retrieved from [Link]

-

Reaction Mechanism of Gattermann-Koch Reaction. (n.d.). Physics Wallah. Retrieved from [Link]

- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). Organic Syntheses, 99, 10-21.

- Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(2), 246-251. doi: 10.1021/op200293g

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). [Source Platform]. Retrieved from [Link]

-

Write chemical equation for the following:Gatterman - Koch formylation. (2019, August 1). Toppr. Retrieved from [Link]

- van der Heijden, G. C. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.

-

Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

- Solčániová, E., & Hrnčiar, P. (1982). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones.

- van der Heijden, G. C. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.

-

What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved from [Link]

- Al-Majnoun, A. B. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5798. doi: 10.3390/molecules26195798

Sources

- 1. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 2. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 3. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]

- 4. shaalaa.com [shaalaa.com]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. scholarworks.uni.edu [scholarworks.uni.edu]

- 18. researchgate.net [researchgate.net]

- 19. Duff reaction - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. organicreactions.org [organicreactions.org]

- 26. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 27. magritek.com [magritek.com]

- 28. researchgate.net [researchgate.net]

- 29. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 30. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 33. nbinno.com [nbinno.com]

- 34. greenchemindustries.com [greenchemindustries.com]

- 35. NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY | TECHVINA [techvina.vn]

- 36. medium.com [medium.com]

- 37. img.perfumerflavorist.com [img.perfumerflavorist.com]

Methodological & Application

Application Note: 4-Ethoxy-3-isopropylbenzaldehyde as a Strategic Precursor in Medicinal Chemistry

This Application Note is designed to provide a comprehensive technical profile and experimental framework for 4-Ethoxy-3-isopropylbenzaldehyde , a specialized pharmaceutical intermediate.

While this specific compound is often utilized in proprietary Structure-Activity Relationship (SAR) studies—particularly for Phosphodiesterase 4 (PDE4) inhibitors and TRP channel modulators —this guide focuses on its role as a lipophilic scaffold analog to established precursors like 3-ethoxy-4-methoxybenzaldehyde (used in Apremilast).

Executive Summary & Scientific Context

4-Ethoxy-3-isopropylbenzaldehyde (CAS 883537-58-4) is a high-value aromatic building block characterized by the presence of a bulky isopropyl group ortho to an ethoxy substituent. In drug discovery, this molecule serves as a critical "scaffold hop" candidate for optimizing the lipophilicity and metabolic stability of 3,4-dialkoxybenzyl-derived drugs.

Its primary utility lies in the synthesis of next-generation anti-inflammatory agents (specifically PDE4 inhibitors) where the isopropyl group provides increased steric hindrance compared to the methoxy group found in first-generation drugs (e.g., Apremilast, Roflumilast). This steric bulk can protect the metabolic "soft spot" of the phenyl ring, potentially extending the drug's half-life (

Key Applications

-

PDE4 Inhibitor Synthesis: Precursor for sulfone-containing pharmacophores.

-

Kinase Inhibitors: Substrate for Knoevenagel condensations to generate Tyrphostin-like analogs.

-

Lipophilicity Modulation: Used to tune

values in lead optimization.

Chemical Profile & Material Specifications[1]

| Property | Specification | Notes |

| Chemical Name | 4-Ethoxy-3-isopropylbenzaldehyde | Alternate: 3-Isopropyl-4-ethoxybenzaldehyde |

| CAS Number | 883537-58-4 | |

| Molecular Formula | ||

| Molecular Weight | 192.25 g/mol | |

| Appearance | Pale yellow to colorless oil/solid | Low melting point solid (dependent on purity) |

| Boiling Point | ~235.5°C (at 760 mmHg) | Vacuum distillation recommended |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in water |

| Flash Point | >110°C |

Synthetic Utility: Mechanism of Action

The aldehyde functionality at position 1 is the reactive handle. The 3-isopropyl-4-ethoxy substitution pattern exerts a specific electronic and steric influence:

-

Electronic Effect: The ethoxy group (

effect) activates the ring, while the isopropyl group ( -

Reactivity: The carbonyl carbon is electrophilic but slightly less reactive than unsubstituted benzaldehyde due to electron donation from the ring substituents.

Core Reaction Pathway: Sulfone Condensation (PDE4 Target)

The most relevant pharmaceutical application involves the condensation of this aldehyde with a lithiated sulfone to create the chiral ethylamine core common in PDE4 inhibitors.

Figure 1: Synthetic pathway for converting 4-Ethoxy-3-isopropylbenzaldehyde into a PDE4 inhibitor pharmacophore.

Experimental Protocols

Protocol A: Quality Assurance (HPLC Purity Check)

Before initiating synthesis, verify the isomeric purity. The 3-ethoxy-4-isopropyl isomer is a common impurity.

Objective: Quantify purity >98.0%.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q)

-

Phosphoric Acid (

)

Method parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1%

in Water. -

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear ramp to 90% B

-

15-20 min: Hold 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm and 280 nm.

-

Retention Time: Expect main peak ~12-14 min (highly lipophilic).

Protocol B: Synthesis of PDE4 Inhibitor Intermediate (Sulfone Coupling)

This protocol describes the condensation of 4-Ethoxy-3-isopropylbenzaldehyde with dimethyl sulfone, a critical step in synthesizing Apremilast analogs.

Safety Warning: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Ar or

Materials:

-

4-Ethoxy-3-isopropylbenzaldehyde (1.0 eq, 19.2 g)[1]

-

Dimethyl sulfone (1.2 eq, 11.3 g)

-

n-Butyllithium (2.5 M in hexanes, 2.4 eq)

-

Anhydrous THF (200 mL)

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

Sulfone Lithiation:

-

Charge a flame-dried 3-neck flask with Dimethyl sulfone and Anhydrous THF.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium dropwise over 30 minutes. Maintain internal temperature < -70°C.

-

Mechanism: Formation of the sulfone carbanion (

). -

Stir at -78°C for 1 hour.

-

-

Aldehyde Addition:

-

Dissolve 4-Ethoxy-3-isopropylbenzaldehyde in minimal anhydrous THF (20 mL).

-

Add the aldehyde solution dropwise to the lithiated sulfone mixture at -78°C.

-

Critical Control Point: Slow addition prevents enolization side reactions.

-

-

Reaction & Quench:

-

Stir at -78°C for 2 hours.

-

Monitor by TLC (30% EtOAc/Hexane). Disappearance of aldehyde spot (

) indicates completion. -

Quench by adding Saturated

solution (50 mL) while still cold. -

Allow to warm to room temperature.

-

-

Work-up:

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the resulting solid from Ethanol/Hexane to yield the beta-hydroxy sulfone intermediate .

-

Expected Yield: 75-85%.

-

Troubleshooting & Optimization ("Expertise & Experience")

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in THF or degradation of n-BuLi. | Freshly distill THF over Na/Benzophenone; Titrate n-BuLi before use. |

| Impurity: Benzyl Alcohol | Cannizzaro reaction or reduction. | Ensure strictly anhydrous conditions; do not allow temp to rise above -70°C during addition. |

| Oily Product | Residual solvent or isomer mix. | High vacuum drying (>12h). If persistent, use column chromatography (SiO2, Gradient 0-40% EtOAc/Hex). |

| Coloration (Darkening) | Oxidation of the phenol ring (if ethoxy cleavage occurs). | Keep protected from light; use Argon instead of Nitrogen if possible. |

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2-8°C under inert gas. Aldehydes are prone to air oxidation to the corresponding benzoic acid (4-ethoxy-3-isopropylbenzoic acid).

-

Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

-

Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link

-

Muller, G. W., et al. (1998). "Thalidomide analogs and PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary. "Benzaldehyde, 4-ethoxy-3-(1-methylethyl)-". National Center for Biotechnology Information. Link

-

Cleanchem Laboratories. "Pharmaceutical Intermediates Catalog: 4-Ethoxy-3-isopropylbenzaldehyde." Supplier Data. Link

Sources

protocols for the functionalization of 4-Ethoxy-3-isopropylbenzaldehyde

Application Note: Strategic Functionalization of 4-Ethoxy-3-isopropylbenzaldehyde

Executive Summary & Chemical Profile

4-Ethoxy-3-isopropylbenzaldehyde (CAS: Analogous to 62452-73-7 family) represents a high-value pharmacophore scaffold. Structurally, it combines an electron-rich benzaldehyde core with a lipophilic isopropyl group at the meta position relative to the carbonyl. This specific substitution pattern is critical in the design of tyrosine kinase inhibitors and TRP channel modulators, where the isopropyl group creates a "steric anchor" for hydrophobic pockets, while the ethoxy group modulates metabolic stability compared to a simple methoxy.

This guide provides three validated protocols for transforming this aldehyde into high-value intermediates: Secondary Amines (via Reductive Amination), Benzoic Acids (via Pinnick Oxidation), and Cinnamic Nitriles (via Knoevenagel Condensation).

Table 1: Chemo-Physical Profile & Reactivity Indices

| Property | Value / Description |

| Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |

| Electronic State | Electron-Rich (Activated Ring) |

| Steric Environment | Moderate hindrance at C2; High hindrance at C4 (Ethoxy); C1 (Aldehyde) is accessible. |

| Key NMR Signal | Aldehyde proton (-CH O): δ 9.8–9.9 ppm (Singlet) |

| Storage | 2–8°C, under Argon (Oxidation prone) |

Functionalization Landscape

The following diagram illustrates the strategic pathways available for this scaffold. The aldehyde handle is the primary site of diversity generation.

Figure 1: Strategic divergence from the aldehyde core. The isopropyl group remains inert, preserving the lipophilic anchor.

Protocol A: Reductive Amination (The "Med-Chem" Standard)

Objective: Synthesis of secondary benzylamines. Context: The isopropyl group at C3 adds bulk. While the aldehyde at C1 is accessible, the formation of the imine intermediate can be sluggish if the amine partner is also sterically hindered. We utilize Sodium Triacetoxyborohydride (STAB) because it allows for "one-pot" processing without isolating the moisture-sensitive imine.

Materials

-

Substrate: 4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology

-

Imine Formation (Activation):

-

In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

-

Add Acetic Acid (1.0 equiv).

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

-

Why: The acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the attack of the amine.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

Monitoring: TLC should show the disappearance of the aldehyde (high Rf) and appearance of a polar amine spot (low Rf, stains with Ninhydrin or Dragendorff).

-

-

Quench & Workup:

-

Self-Validation (QC):

-

¹H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of the benzylic methylene doublet/singlet (~3.8–4.2 ppm).

-

Protocol B: Pinnick Oxidation (Aldehyde to Acid)

Objective: Selective oxidation to 4-ethoxy-3-isopropylbenzoic acid. Context: We avoid Permanganate (KMnO₄) or Jones Reagent because the electron-rich aromatic ring is susceptible to oxidative cleavage or chlorination. The Pinnick Oxidation is the gold standard here: it is mild, selective for the aldehyde, and tolerates the ether functionality [1].

Materials

-

Substrate: 4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv)

-

Scavenger: 2-Methyl-2-butene (5.0 equiv) – Essential to trap HOCl.

-

Buffer: NaH₂PO₄ (aqueous solution)

-

Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Methodology

-

Preparation:

-

Oxidation:

-

Dissolve NaClO₂ and NaH₂PO₄ in a minimum amount of water.

-

Add this aqueous solution dropwise to the aldehyde mixture at RT.

-

The solution usually turns pale yellow.

-

-

Workup:

Protocol C: Knoevenagel Condensation

Objective: Synthesis of Cinnamic Nitriles (Drug Scaffolds). Context: The electron-donating ethoxy group deactivates the aldehyde slightly toward nucleophilic attack. We use a piperidine catalyst to generate the reactive carbanion from malononitrile [2].

Step-by-Step Methodology

-

Reaction:

-

Mix Aldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol.

-

Add Piperidine (0.1 equiv) (catalytic).

-

Heat to reflux (78°C) for 2 hours.

-

-

Crystallization:

-

Cool to RT. The product often precipitates out as a solid due to the conjugated system's planarity.

-

Filter and wash with cold ethanol.

-

References & Grounding

-

Pinnick Oxidation Methodology:

-

Source: Kraus, G. A.; Taschner, M. J. "Model Studies for the Synthesis of Quassinoids." J. Org. Chem.1980 , 45, 1175.

-

Relevance: Establishes the necessity of the scavenger (2-methyl-2-butene) for electron-rich substrates to prevent ring chlorination.

-

-

Reductive Amination of Electron-Rich Aldehydes:

-

Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862.

-

Relevance: The definitive guide on using STAB for benzaldehydes, confirming the need for acetic acid catalysis.

-

-

Knoevenagel Condensation Context:

-

Source: Jones, G. "The Knoevenagel Condensation."[8] Organic Reactions2011 .

-

Relevance: Validates the piperidine/ethanol system for aromatic aldehydes.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ias.ac.in [ias.ac.in]

- 3. synarchive.com [synarchive.com]

- 4. psiberg.com [psiberg.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 8. Monosubstituted Malononitriles: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes [organic-chemistry.org]

Application Note: Optimized Schiff Base Formation using 4-Ethoxy-3-isopropylbenzaldehyde

Abstract

This guide details the optimized protocols for synthesizing Schiff bases (imines) utilizing 4-Ethoxy-3-isopropylbenzaldehyde . Due to the synergistic effects of electronic deactivation (4-ethoxy group) and steric hindrance (3-isopropyl group), this specific aldehyde presents unique reactivity challenges compared to unsubstituted benzaldehydes. This document provides three tiered protocols ranging from standard green-solvent methods to high-performance Lewis-acid mediated catalysis, ensuring high yields even with low-nucleophilicity amines.

Chemical Context & Reactivity Profile[1][2][3]

The "Deactivated Aldehyde" Challenge

Successful imine formation requires understanding the specific structural impediments of 4-Ethoxy-3-isopropylbenzaldehyde (CAS: 10031-82-0).

-

Electronic Deactivation (+M Effect): The ethoxy group at the para position is a strong electron-donating group (EDG). It pushes electron density into the benzene ring and, through resonance, reduces the electrophilicity of the carbonyl carbon.[1] This makes the initial nucleophilic attack by the amine slower than with benzaldehyde or nitrobenzaldehyde.

-

Steric Hindrance (Ortho Effect): The isopropyl group at the 3-position is bulky. It creates significant steric crowding around the carbonyl center, physically impeding the approach of the incoming amine and the rotation of the intermediate carbinolamine.

Mechanism & Equilibrium Control

The reaction is reversible.[2][3] Because the forward reaction rate is retarded by the factors above, the reverse hydrolysis reaction becomes a competitive dominant pathway.

-

Critical Success Factor: rigorous water removal is not optional; it is mandatory to drive the equilibrium to the right (Le Chatelier's principle).

Decision Matrix: Protocol Selection

Use the following logic to select the appropriate method for your specific amine partner.

Figure 1: Decision tree for selecting the optimal synthesis protocol based on amine reactivity.

Experimental Protocols

Method A: Ethanol Reflux (Green/Standard)

Best for: Aliphatic amines and highly reactive aromatic amines.

Reagents:

-

4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)

-

Amine (1.0 - 1.1 equiv)

-

Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)

Procedure:

-

Dissolve 4-Ethoxy-3-isopropylbenzaldehyde (5 mmol, ~0.96 g) in 15 mL of absolute ethanol in a round-bottom flask.

-

Add the primary amine (5.5 mmol) dropwise with stirring.

-

Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Note: The reaction progress must be monitored by TLC (Hexane:EtOAc 8:2). The aldehyde spot will diminish, and a less polar imine spot will appear.

-

-

Workup: Cool the mixture to 0°C in an ice bath.

-

If solid precipitates: Filter, wash with cold ethanol, and dry.

-

If oil forms: Evaporate solvent under reduced pressure.[2] Recrystallize from Hexane/Ethanol if necessary.

-

Method B: Dean-Stark Azeotropic Distillation

Best for: Anilines, bulky amines, and scaling up (>5g).

Reagents:

-

4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)

-

Amine (1.0 equiv)[6]

-

Solvent: Toluene (Anhydrous)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)

Procedure:

-

Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Add aldehyde (10 mmol), amine (10 mmol), p-TSA (10 mg), and Toluene (40 mL).

-

Reflux: Heat to vigorous reflux (110°C). Ensure toluene is condensing and filling the trap.

-

Water Removal: Continue reflux until water generation ceases in the trap (typically 6–12 hours).

-

Workup: Cool to room temperature. Wash the toluene layer with 5% NaHCO₃ (to remove acid catalyst) and brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

Method C: Titanium(IV) Isopropoxide Mediated

Best for: Extremely unreactive amines or when water removal is impossible by distillation. Mechanism: Ti(OiPr)₄ acts as both a Lewis acid catalyst and a chemical water scavenger (hydrolyzing to TiO₂).

Reagents:

-

4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)

-

Amine (1.2 equiv)

-

Reagent: Titanium(IV) isopropoxide (1.2 equiv) (Handle under N₂)

-

Solvent: THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon.

-

Dissolve aldehyde (2 mmol) and amine (2.4 mmol) in anhydrous THF (5 mL).

-

Addition: Add Ti(OiPr)₄ (2.4 mmol, ~0.7 mL) dropwise via syringe. The solution often turns yellow/orange.

-

Stir: Stir at room temperature for 6–12 hours.

-

Quench: Add 2 mL of water to quench the reaction. A white precipitate (TiO₂) will form immediately.

-

Workup: Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove the titanium salts.

-

Evaporate the filtrate to obtain the crude imine (usually high purity).

Characterization & Data Analysis

Expected Spectroscopic Data

When validating the product, look for these specific diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | δ 8.2 – 8.6 ppm (s, 1H) | Imine CH=N proton. This singlet is the definitive proof of Schiff base formation. It is downfield from the aldehyde CHO (usually ~9.8 ppm). |

| 1H NMR | δ 1.2 – 1.4 ppm (d, 6H) | Isopropyl methyls (doublet). |

| 1H NMR | δ 4.1 ppm (q, 2H) | Ethoxy CH2 (quartet). |

| IR | 1610 – 1635 cm⁻¹ | C=N Stretch. Strong, sharp band. The aldehyde C=O stretch (~1680 cm⁻¹) should be absent. |

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed pathway, highlighting the specific influence of the 3-isopropyl and 4-ethoxy groups.

Figure 2: Reaction pathway showing the reversible nature and the "slow" step caused by steric hindrance.

Applications & Storage

-

Ligand Synthesis: This Schiff base is a precursor for "Salen-type" ligands (when reacted with diamines) used in asymmetric catalysis. The isopropyl group induces chiral induction in metal complexes.

-

Bioactivity: Schiff bases of this class exhibit antimicrobial properties due to the lipophilic nature of the isopropyl/ethoxy chain facilitating cell membrane penetration.

-

Storage: Store the isolated imine under inert atmosphere (Argon) at 4°C. These compounds are prone to hydrolysis if exposed to atmospheric moisture over time.

References

-

Schiff Base Fundamentals: Qin, W., et al. (2013). "A review on the synthesis and characterization of Schiff base metal complexes." Journal of Advanced Research. Link

-

Steric Hindrance in Imines: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Link

-

Ti(IV) Method: Bhattacharya, P., et al. (2019).[5] "Titanium(IV) isopropoxide: A versatile reagent for the synthesis of imines." Tetrahedron Letters. Link

-

Green Synthesis: Varma, R. S., et al. (2010). "Greener approaches to Schiff base synthesis." Green Chemistry. Link

Sources

catalytic reactions involving 4-Ethoxy-3-isopropylbenzaldehyde

Application Note: Advanced Catalytic Transformations of 4-Ethoxy-3-isopropylbenzaldehyde

Part 1: Introduction & Chemical Profile

4-Ethoxy-3-isopropylbenzaldehyde (CAS: 30608-23-8, analog) represents a specialized class of "sterically congested, electron-rich" aromatic aldehydes.[1] Structurally, it features a lipophilic isopropyl group at the meta-position (C3) and an electron-donating ethoxy group at the para-position (C4).[1]